molecular formula C9H16N4O2 B13611755 Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate CAS No. 1402730-29-3

Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate

Cat. No.: B13611755
CAS No.: 1402730-29-3
M. Wt: 212.25 g/mol
InChI Key: ZYJSLBMEMHZAHG-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate is a carbamate-protected pyrazole derivative characterized by a tert-butoxycarbonyl (Boc) group attached via a methylene linker to the 3-amino-1H-pyrazol-5-yl scaffold. This compound serves as a critical intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules by leveraging the Boc group’s stability during multi-step reactions . Its structural features—a pyrazole core with an exocyclic amino group and a carbamate-protected amine—make it versatile for constructing kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds .

The Boc group enhances solubility in organic solvents, facilitating purification and handling, while the pyrazole ring provides a rigid, planar structure conducive to target binding. Synthetic routes often involve coupling reactions between functionalized pyrazole amines and Boc-protected reagents, as exemplified in the use of di-tert-butyl tricarbonate for carbamate formation .

Properties

CAS No.

1402730-29-3

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-5-6-4-7(10)13-12-6/h4H,5H2,1-3H3,(H,11,14)(H3,10,12,13)

InChI Key

ZYJSLBMEMHZAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NN1)N

Origin of Product

United States

Preparation Methods

Pyrazole Derivative Preparation

The starting point for the synthesis is often 3-amino-1H-pyrazole or its derivatives. The amino group at the 3-position is introduced via established organic synthesis techniques such as nitration followed by reduction or direct amination methods. The pyrazole ring can be constructed through cyclization reactions involving hydrazines and β-dicarbonyl compounds or equivalents.

  • Typical route: Synthesis of 3-amino-1H-pyrazole via cyclization of hydrazine with appropriate β-diketones or β-ketoesters, followed by functional group modifications to install the amino group at the 3-position.

Carbamate Formation

The key step in the preparation of this compound is the formation of the carbamate linkage. This is achieved by coupling the pyrazolylmethyl amine intermediate with tert-butyl carbamate or its derivatives under suitable conditions.

Common synthetic approaches include:

  • Direct coupling with tert-butyl carbamate: The pyrazolylmethyl amine reacts with tert-butyl carbamate under acidic or basic catalysis to form the carbamate bond.

  • Use of di-tert-butyl dicarbonate (Boc2O): This reagent is widely employed for carbamate formation. The amine reacts with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield the tert-butyl carbamate-protected amine.

  • Modified Curtius rearrangement: For carbamate synthesis, the Curtius rearrangement of acyl azides derived from carboxylic acids can be used to form tert-butyl carbamates by trapping the isocyanate intermediate with tert-butanol or tert-butyl carbamate.

  • Alkoxycarbonylation with mixed carbonates: Di(2-pyridyl) carbonate (DPC) and mixed carbonates can serve as alkoxycarbonylation reagents for amines, providing carbamates under mild conditions with high yields.

  • Catalytic indium-mediated methods: Recent advances include catalytic amounts of indium metal promoting carbamate formation from amines and alkyl chloroformates, offering mild and selective conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
Pyrazole ring formation Hydrazine + β-diketone, reflux in ethanol Cyclization to form pyrazole core 70–85
Amination at 3-position Nitration + reduction or direct amination Introduces amino group 60–80
Carbamate formation Di-tert-butyl dicarbonate + base (e.g., Et3N) Room temperature to mild heating 75–95
Alternative carbamate formation Curtius rearrangement of acyl azide Requires azide intermediate and trapping 65–90
Alkoxycarbonylation Di(2-pyridyl) carbonate + triethylamine Mild, high-yielding, suitable for diverse amines 80–95

Summary Table of Preparation Methods

Method Category Key Reagents/Intermediates Reaction Type Advantages Limitations
Pyrazole synthesis Hydrazine, β-diketones Cyclization Established, high-yielding Multi-step, functional group sensitive
Amination Nitration/reduction or direct amination Substitution Direct installation of amino group Requires careful control of conditions
Carbamate formation (Boc2O) Di-tert-butyl dicarbonate, base Alkoxycarbonylation Mild, high yield, widely used Requires dry conditions
Curtius rearrangement Acyl azides, tert-butanol or Boc derivatives Rearrangement + trapping Useful for complex substrates Handling of azides, temperature sensitive
Alkoxycarbonylation (DPC) Di(2-pyridyl) carbonate, triethylamine Alkoxycarbonylation High yield, mild conditions Reagent availability
Indium-catalyzed methods Indium metal, alkyl chloroformates Catalytic alkoxycarbonylation Selective, environmentally friendly Emerging method, less common

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyrazole ring to its corresponding hydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydropyrazole derivatives.

    Substitution: Introduction of various alkyl or acyl groups at the amino position.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .

Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and amino group allows for interactions with various biological molecules, leading to the desired therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (Compound 5, )

  • Structure : Features a methyl group at the pyrazole 5-position and a Boc group directly attached to the pyrazole nitrogen.
  • Key Differences : Lacks the methylene linker present in the target compound, reducing conformational flexibility.
  • Applications: Primarily used in synthesizing thiophene-based amides for antimicrobial studies.

tert-Butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (Compound 41b, )

  • Structure : Incorporates a pentyl chain and pyrimidine-pyrazole hybrid scaffold.
  • The pyrimidine moiety introduces additional hydrogen-bonding sites for kinase inhibition .
  • Applications : Demonstrated kinase inhibitory activity (MS-ESI m/z [M + H]+: 419.8) with ≥95% purity, highlighting its utility in oncology research .

Analogues with Heterocyclic Replacements

tert-Butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate ()

  • Structure : Replaces pyrazole with a thiazole ring.
  • Key Differences : Thiazole’s sulfur atom enhances electron-withdrawing properties, altering electronic distribution and reactivity.
  • Applications: Potential antimicrobial applications due to thiazole’s prevalence in antibiotics (e.g., sulfathiazole) .

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate ()

  • Structure: Substitutes pyrazole with a benzene ring bearing methyl and amino groups.
  • Applications : Used in agrochemical and material science research due to its high purity (≥95%) and stability .

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported ~225.3 Boc, pyrazole, methylene linker
tert-Butyl 3-amino-5-methylpyrazole-1-carboxylate Not reported 199.2 Boc, pyrazole, methyl
Compound 13j () 121–122 483.4 Boc, bromophenyl, guanidine
Compound 41b () Not reported 419.5 Boc, pyrimidine, pentyl chain

Biological Activity

Tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C9_9H16_{16}N4_4O2_2
Molecular Weight : 212.25 g/mol
CAS Number : 1402730-29-3

The compound features a tert-butyl group which enhances its lipophilicity, potentially improving its bioavailability. The presence of the pyrazole ring, particularly with an amino substitution at the 3-position, suggests various pharmacological interactions.

Synthesis

The synthesis typically involves the reaction between tert-butyl carbamate and a suitable pyrazole derivative. The general procedure includes:

  • Preparation of 3-amino-1H-pyrazole : This can be achieved through standard organic synthesis techniques.
  • Alkylation : The resulting pyrazole derivative is alkylated with a methyl group.
  • Coupling Reaction : The final product is obtained by coupling the pyrazole derivative with tert-butyl carbamate under acidic or basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Compound Cell Line IC50 (μM)
7dMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84

These compounds demonstrated effective inhibition of microtubule assembly, indicating their potential as microtubule-destabilizing agents, which is crucial for inducing apoptosis in cancer cells .

The proposed mechanism involves the induction of apoptosis through morphological changes in cancer cells and enhancement of caspase activity, which is vital for programmed cell death. For example, compounds derived from pyrazole structures have been shown to increase caspase-3 activity significantly .

Pharmacokinetic Profile

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is essential for evaluating its therapeutic potential. Studies suggest that its lipophilicity may enhance absorption and distribution in biological systems, although detailed ADME studies are required to confirm these predictions.

Case Studies and Research Findings

  • In Vitro Studies : Several studies have focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. In one study, compounds were screened for their ability to inhibit cell proliferation in MDA-MB-231 cells, showing promising results that warrant further investigation .
  • Comparative Analysis : Compounds structurally similar to this compound have been evaluated for their biological activities across various conditions such as inflammation and metabolic disorders. This highlights the versatility of pyrazole derivatives in therapeutic applications.

Q & A

Q. What synthetic methodologies are optimal for preparing tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate derivatives with functionalized pyrazole intermediates. A Buchwald-Hartwig amination or Ullmann-type coupling may be employed for introducing the amino group at the pyrazole C3 position. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for improved regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 80–100°C enhance reaction rates .
  • Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect amines during multi-step syntheses .
    Post-synthesis purification via column chromatography (silica gel, eluent: EtOAc/hexane) and validation by HPLC (≥95% purity) are critical.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks:
    • Boc group: ~1.4 ppm (singlet, 9H for tert-butyl) and ~155 ppm (carbonyl carbon).
    • Pyrazole ring: 5.8–6.2 ppm (C5-H) and aromatic amine protons at ~5.0 ppm .
  • IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₉N₄O₂: 235.1402).

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C (TGA analysis). Store at –20°C in inert atmosphere (argon) .
  • Hydrolytic sensitivity : Boc groups are labile under acidic conditions (e.g., TFA in DCM). Avoid prolonged exposure to moisture .
  • Light sensitivity : UV-Vis studies indicate degradation under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement :

  • Hydrogen bonding : Graph-set analysis (Etter’s formalism) identifies N–H···O interactions between the carbamate and pyrazole moieties, stabilizing the crystal lattice .
  • Torsion angles : Confirm spatial arrangement of the methylene linker (–CH₂–) between pyrazole and carbamate groups (expected: 60–70°).
  • Disorder modeling : Use PART instructions in SHELXL to resolve overlapping electron densities in flexible regions .

Q. What computational approaches (DFT, MD) predict reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are suitable for carbamate systems .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to assess aggregation tendencies.
  • Docking studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina; prioritize pyrazole NH₂ as a hydrogen bond donor .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Methodological Answer:

  • SAR studies : Replace the tert-butyl group with cyclopropyl or benzyl carbamates to evaluate steric/electronic effects on enzyme inhibition .
  • Protease assays : Test derivatives against trypsin-like serine proteases; IC₅₀ values correlate with electron-withdrawing substituents on the pyrazole ring .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess Boc group retention via LC-MS/MS .

Q. What analytical strategies resolve contradictions in reported solubility data?

Methodological Answer:

  • Phase solubility analysis : Use the Higuchi–Connors method in buffers (pH 1–10) to quantify pH-dependent solubility .
  • DSC/TGA : Differentiate polymorphic forms (e.g., anhydrous vs. hydrate) that may explain discrepancies .
  • Co-solvent screening : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .

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